Methyl 4,4-dimethoxy-3-oxobutanoate
Overview
Description
Methyl 4,4-dimethoxy-3-oxobutanoate is an organic compound with the molecular formula C7H12O5. It is a methyl ester derivative of 4,4-dimethoxy-3-oxobutanoic acid. This compound is known for its applications in organic synthesis and serves as an intermediate in the preparation of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4,4-dimethoxy-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethoxy-3-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reagents and controlled reaction conditions to maintain product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,4-dimethoxy-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions.
Major Products Formed:
Oxidation: 4,4-dimethoxy-3-oxobutanoic acid.
Reduction: 4,4-dimethoxy-3-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,4-dimethoxy-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a building block in the preparation of biologically active compounds.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4,4-dimethoxy-3-oxobutanoate involves its reactivity as an ester. The ester group can undergo hydrolysis, reduction, and other transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
- Methyl 4,4-dimethoxy-3-oxovalerate
- Methyl 4,4-dimethoxybutyrate
Comparison: Methyl 4,4-dimethoxy-3-oxobutanoate is unique due to its specific ester and ketone functionalities, which provide distinct reactivity compared to similar compounds. For instance, methyl 4,4-dimethoxy-3-oxovalerate has a longer carbon chain, affecting its physical and chemical properties. Methyl 4,4-dimethoxybutyrate, on the other hand, lacks the ketone functionality, resulting in different reactivity patterns .
Properties
IUPAC Name |
methyl 4,4-dimethoxy-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-10-6(9)4-5(8)7(11-2)12-3/h7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYQRBMGZRVNSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)CC(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451651 | |
Record name | Methyl 4,4-dimethoxy-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60705-25-1 | |
Record name | Methyl 4,4-dimethoxy-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 4,4-dimethoxy-3-oxobutanoate in the synthesis of heterocyclic compounds?
A1: this compound acts as a crucial building block in multi-step syntheses of heterocyclic compounds. [, ] For example, it reacts with methyl 3-aminocrotonate and subsequent intermediates to ultimately form 6-substituted 4-aryl-5-oxo-1,4,5,7-tetrahydropyrrolo[3,4-b]pyridines through a Hantzsch-type reaction. [] Additionally, it serves as a reagent for constructing dimethyl acetal protected benzimidazole-2-carboxaldehydes when reacted with 2-amino aniline derivatives. []
Q2: How do the reaction conditions differ when utilizing this compound for synthesizing different heterocyclic compounds?
A2: The reaction conditions vary significantly depending on the desired heterocycle. In the synthesis of 6-substituted 4-aryl-5-oxo-1,4,5,7-tetrahydropyrrolo[3,4-b]pyridines, the reaction proceeds through imination, borohydride reduction, and intramolecular thermal amino-ester cyclization. [] On the other hand, creating dimethyl acetal protected benzimidazole-2-carboxaldehydes utilizes a task-specific imidazolium ionic liquid (HBIm·TFA) to promote N-C/C-N annulation processes. [] This highlights the versatility of this compound in adapting to different reaction pathways.
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